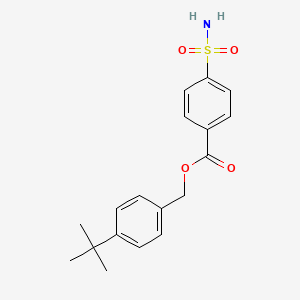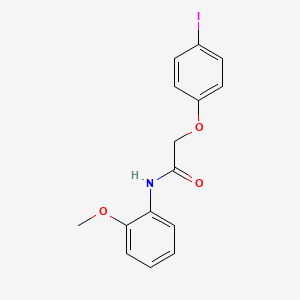![molecular formula C18H20N2O3 B4408350 4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4408350.png)
4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate
Vue d'ensemble
Description
4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate, also known as DNP, is a chemical compound that has been studied for its potential use in scientific research. DNP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a mitochondrial uncoupler.
Mécanisme D'action
4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate acts as a mitochondrial uncoupler, meaning that it disrupts the normal coupling of oxidative phosphorylation and ATP synthesis. This compound allows protons to leak across the mitochondrial membrane, which reduces the proton gradient and uncouples electron transport from ATP synthesis. This results in an increase in mitochondrial respiration and ATP production, as well as an increase in energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to increase mitochondrial respiration and ATP production, which can be useful in studying cellular metabolism and energy production. Additionally, this compound has been shown to increase energy expenditure and promote weight loss, making it a potential treatment for obesity and metabolic disorders. However, this compound can also have negative effects on the body, including hyperthermia, oxidative stress, and potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate in lab experiments is its ability to increase mitochondrial respiration and ATP production, which can be useful in studying cellular metabolism and energy production. Additionally, this compound can be used to study the effects of mitochondrial uncoupling on various physiological processes. However, one limitation of using this compound in lab experiments is its potential toxicity and negative effects on the body, which must be carefully monitored.
Orientations Futures
Future research on 4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate could focus on its potential use as a treatment for obesity and metabolic disorders, as well as its effects on cellular metabolism and energy production. Additionally, research could focus on developing safer and more effective mitochondrial uncouplers that do not have the negative side effects of this compound.
Applications De Recherche Scientifique
4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate has been studied for its potential use in scientific research, particularly in the field of bioenergetics. This compound has been shown to increase mitochondrial respiration and ATP production, which can be useful in studying cellular metabolism and energy production. Additionally, this compound has been studied for its potential use in treating obesity and metabolic disorders, as it can increase energy expenditure and promote weight loss.
Propriétés
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-4-17(21)23-16-11-5-13(6-12-16)18(22)19-14-7-9-15(10-8-14)20(2)3/h5-12H,4H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTQFQUPEHSPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4408268.png)
![N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4408274.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4408277.png)

![ethyl (4-{[2-chloro-5-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4408299.png)
![4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4408301.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B4408308.png)
![4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408311.png)
![ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4408318.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4408322.png)


![1-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4408337.png)
